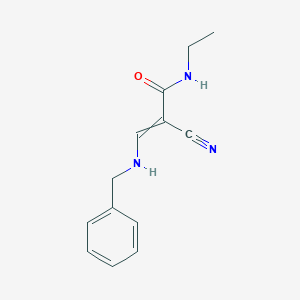![molecular formula C13H20N2O2S B14405183 N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide CAS No. 85814-78-4](/img/structure/B14405183.png)
N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of sulfonohydrazide, characterized by the presence of an ethylbutylidene group and a methylbenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonylhydrazide with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the use of green chemistry principles, is crucial to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide include other sulfonohydrazide derivatives with different substituents on the hydrazide or sulfonyl groups. Examples include:
- N’-[(E)-1-ethylpropylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-1-ethylhexylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethylbutylidene group and a methylbenzenesulfonyl group makes it a valuable compound for various applications, setting it apart from other similar derivatives.
Eigenschaften
CAS-Nummer |
85814-78-4 |
|---|---|
Molekularformel |
C13H20N2O2S |
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
N-[(E)-hexan-3-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-6-12(5-2)14-15-18(16,17)13-9-7-11(3)8-10-13/h7-10,15H,4-6H2,1-3H3/b14-12+ |
InChI-Schlüssel |
HWIYBDSNQIAUCU-WYMLVPIESA-N |
Isomerische SMILES |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/CC |
Kanonische SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)

methanone](/img/structure/B14405117.png)

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)


![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![N-Ethyl-N'-(4-{[5-(2-methyl-1H-imidazol-1-yl)pentyl]oxy}phenyl)urea](/img/structure/B14405165.png)

